
Hexyl(diphenyl)(prop-2-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl(diphenyl)(prop-2-en-1-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes a hexyl group, two phenyl groups, and a prop-2-en-1-yl group attached to a silicon atom.
Preparation Methods
The synthesis of Hexyl(diphenyl)(prop-2-en-1-yl)silane typically involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. One common method involves the reaction of diphenylsilane with hexylprop-2-en-1-yl in the presence of a platinum catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Hexyl(diphenyl)(prop-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: It can be reduced to form simpler silanes or silanols.
Substitution: The phenyl or hexyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hexyl(diphenyl)(prop-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism by which Hexyl(diphenyl)(prop-2-en-1-yl)silane exerts its effects is primarily through its ability to form stable bonds with organic and inorganic substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Hexyl(diphenyl)(prop-2-en-1-yl)silane can be compared with other similar organosilicon compounds, such as:
Diphenylsilane: Lacks the hexyl and prop-2-en-1-yl groups, making it less versatile in certain applications.
Hexylsilane: Lacks the phenyl groups, which reduces its stability and reactivity in some reactions.
Prop-2-en-1-ylsilane: Lacks the hexyl and phenyl groups, limiting its use in complex organic syntheses.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability, reactivity, and versatility in various chemical and industrial applications .
Properties
CAS No. |
63452-99-3 |
|---|---|
Molecular Formula |
C21H28Si |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
hexyl-diphenyl-prop-2-enylsilane |
InChI |
InChI=1S/C21H28Si/c1-3-5-6-13-19-22(18-4-2,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h4,7-12,14-17H,2-3,5-6,13,18-19H2,1H3 |
InChI Key |
LOZILBZJAQYQFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


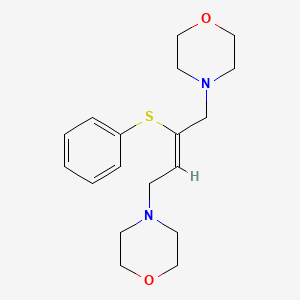
![N-(Bicyclo[2.2.2]octan-1-yl)acetamide](/img/structure/B14502497.png)
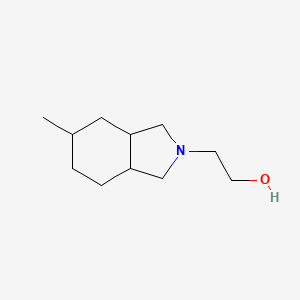
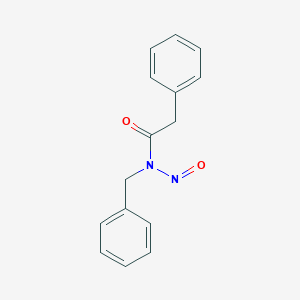
![{5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol](/img/structure/B14502535.png)
![N-{[(4,6-Diamino-1,3,5-triazin-2-yl)amino]methyl}prop-2-enamide](/img/structure/B14502537.png)
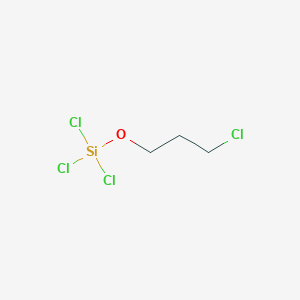


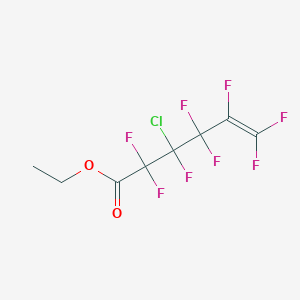
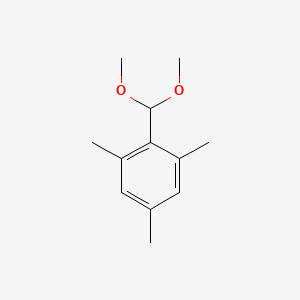
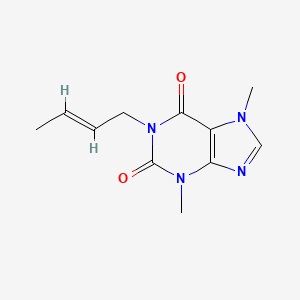
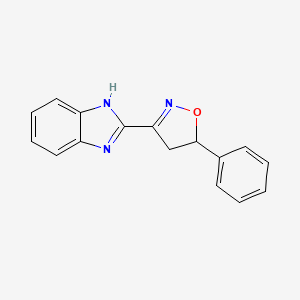
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
